molecular formula C6H9N3O3 B1584041 2,4,6-Trimethoxy-1,3,5-triazine CAS No. 877-89-4

2,4,6-Trimethoxy-1,3,5-triazine

Cat. No. B1584041
CAS RN: 877-89-4
M. Wt: 171.15 g/mol
InChI Key: DFUGJTBMQKRCPI-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-1,3,5-triazine (TMT) is a derivative of triazine . It exists in three different polymorphic forms: α-, β-, and γ

Scientific Research Applications

Polymorphism and Phase Transformation

2,4,6-Trimethoxy-1,3,5-triazine exhibits different polymorphs with distinct properties. The alpha-polymorph undergoes reversible transformation to the beta-polymorph at specific temperatures, showing variations in enthalpy and heat of fusion. These polymorphs differ primarily in the mode of molecular packing in the crystal, which is crucial for understanding the material's physical properties (Fridman et al., 2004).

Chemical Reactivity and Applications

The compound is useful as a novel acid-catalyzed O-benzylating reagent. This reactivity is demonstrated by its efficient conversion of various functionalized alcohols to benzyl ethers, highlighting its potential in synthetic organic chemistry (Yamada et al., 2012).

Cytotoxic Activity in Cancer Research

Research into 1,3,5-triazine derivatives, including 2,4,6-trimethoxy-1,3,5-triazine, has revealed their potential antitumor activity. These compounds have been explored for their applications in treating various types of cancer, such as ovarian carcinoma and breast tumor (Gidaspov et al., 2004).

Structural Analysis and Molecular Assembly

2,4,6-Trimethoxy-1,3,5-triazine plays a role in the self-assembly of molecular structures. Its interaction with other molecules can lead to the formation of complex structures, stabilized by CH–π and π–π interactions. These findings are significant for the understanding of molecular self-assembly processes (Naseer & Hameed, 2012).

Applications in Energetic Materials

The compound has been explored for its use in the synthesis of high-density, insensitive energetic materials. Its properties such as good density, excellent thermal stability, and high performance, while maintaining low impact sensitivity, make it a candidate for applications in this field (Gidaspov et al., 2016).

Quantum Chemical Investigations

Quantum chemical studies on co-crystals involving 2,4,6-trimethoxy-1,3,5-triazine have been conducted to understand the molecular geometry, vibrational wavenumbers, and various structural features. These studies contribute to the understanding of self-assembled systems and molecular packing (Dereli et al., 2015).

Catalytic Applications

2,4,6-Trimethoxy-1,3,5-triazine-based compounds have been used to develop cyclophane-type Copper(I) complexes, showing potential in catalysis. These complexes display different structural forms depending on reaction conditions and have been used in coupling reactions under microwave irradiation (Ananthnag et al., 2015).

properties

IUPAC Name

2,4,6-trimethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGJTBMQKRCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236573
Record name 2,4,6-Trimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxy-1,3,5-triazine

CAS RN

877-89-4
Record name 2,4,6-Trimethoxy-1,3,5-triazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxy-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethoxy-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxy-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIMETHOXY-1,3,5-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2JZ9P8EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
ML Główka, I Iwanicka - Acta Crystallographica Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of 2,4,6-trimethoxy-1,3,5-triazine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 45 Part …
Number of citations: 11 scripts.iucr.org
N Fridman, M Kapon, Y Sheynin… - … Section B: Structural …, 2004 - scripts.iucr.org
2,4,6-Trimethoxy-1,3,5-triazine was found to exhibit three different polymorphs. The α-polymorph undergoes reversible phase transformation to the β-polymorph at 340 K with an …
Number of citations: 8 scripts.iucr.org
Ö Dereli, S Bahçeli, A Abbas, MM Naseer - Monatshefte für Chemie …, 2015 - Springer
In the present study, quantum chemical investigations were carried out on our previously reported co-crystal based on 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-…
Number of citations: 13 link.springer.com
K Yamada, S Yoshida, H Fujita… - European Journal of …, 2015 - Wiley Online Library
Two methods for the synthesis of benzyl esters from carboxylic acids using the O‐benzylating reagent 2,4,6‐tris(benzyloxy)‐1,3,5‐triazine (TriBOT) have been developed. The reactions …
G Giacomelli, A Porcheddu… - Current Organic …, 2004 - ingentaconnect.com
[1,3,5]-Triazine derivatives have traditionally found applications in analytical chemistry as complexation agents, in electrochemistry as multi-step redox systems and as pesticide or …
Number of citations: 158 www.ingentaconnect.com
A Brozena, JH Buchanan, EJ Bruni, DE Tevault… - 2019 - apps.dtic.mil
The vapor pressure of 2, 4, 6-trimethyl-1, 3, 5-triazine (TMTZ) was measured between 69 and 156 C for the liquid phase by differential scanning calorimetry (DSC) and between 20 and …
Number of citations: 2 apps.dtic.mil
N Akram, A Mansha, R Premkumar… - Molecular …, 2020 - Taylor & Francis
The theoretical calculations of the 2,4-dimethoxy-1,3,5-triazine (DMT) molecule were performed with the help of density functional theory (DFT) calculations using 6-311++G(d,p) basis …
Number of citations: 16 www.tandfonline.com
AV Shastin, TI Godovikova, TS Pivina… - Russian chemical …, 2006 - Springer
The structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]hexahydro-1,3,5-triazine was studied by quantum chemistry, NMR and IR spectroscopy, and X-ray diffraction. This …
Number of citations: 1 link.springer.com
W Tapala, W Karuehanon, M Pattarawarapan… - Journal of Chemical …, 2012 - Springer
Single crystal of a new polymorph of 1,3,5-triazine-2,4,6-triaminehexaacetic acid has been growth and characterized. The structure of the title polymorph crystallized in the monoclinic …
Number of citations: 1 link.springer.com
H Fujita, N Hayakawa, M Kunishima - The Journal of Organic …, 2015 - ACS Publications
We have demonstrated O-benzylating abilities of both 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT), which have …
Number of citations: 24 pubs.acs.org

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